molecular formula C14H16N2O2S B2831174 (Z)-N-(3-allyl-6-methoxybenzo[d]thiazol-2(3H)-ylidene)propionamide CAS No. 865180-66-1

(Z)-N-(3-allyl-6-methoxybenzo[d]thiazol-2(3H)-ylidene)propionamide

Cat. No.: B2831174
CAS No.: 865180-66-1
M. Wt: 276.35
InChI Key: LZHJXKMOPICMNZ-PFONDFGASA-N
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Description

(Z)-N-(3-allyl-6-methoxybenzo[d]thiazol-2(3H)-ylidene)propionamide is a benzothiazole-derived compound characterized by a unique Z-configuration at the imine bond and a methoxy substituent at the 6-position of the benzothiazole ring. This compound belongs to a class of molecules studied for their applications in drug discovery, particularly in targeting enzyme pathways or receptor interactions due to the benzothiazole core’s bioisosteric properties .

Properties

IUPAC Name

N-(6-methoxy-3-prop-2-enyl-1,3-benzothiazol-2-ylidene)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O2S/c1-4-8-16-11-7-6-10(18-3)9-12(11)19-14(16)15-13(17)5-2/h4,6-7,9H,1,5,8H2,2-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZHJXKMOPICMNZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)N=C1N(C2=C(S1)C=C(C=C2)OC)CC=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-N-(3-allyl-6-methoxybenzo[d]thiazol-2(3H)-ylidene)propionamide typically involves the following steps:

    Formation of the benzo[d]thiazole core: This can be achieved by the cyclization of 2-aminothiophenol with an appropriate aldehyde or ketone under acidic or basic conditions.

    Introduction of the allyl group: The allyl group can be introduced via an allylation reaction using allyl bromide or allyl chloride in the presence of a base such as potassium carbonate.

    Methoxylation: The methoxy group can be introduced through a methylation reaction using methyl iodide or dimethyl sulfate.

    Formation of the propionamide moiety: This can be achieved by reacting the intermediate with propionyl chloride in the presence of a base such as pyridine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

    Oxidation: (Z)-N-(3-allyl-6-methoxybenzo[d]thiazol-2(3H)-ylidene)propionamide can undergo oxidation reactions to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to form the corresponding amine or alcohol derivatives.

    Substitution: Various substitution reactions can occur at the allyl or methoxy groups, leading to a wide range of derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents such as halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) can be used under appropriate conditions.

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Amines, alcohols

    Substitution: Various substituted derivatives depending on the reagents used

Scientific Research Applications

Chemistry

(Z)-N-(3-allyl-6-methoxybenzo[d]thiazol-2(3H)-ylidene)propionamide is used as a building block in the synthesis of more complex molecules

Biology

In biological research, this compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties. Researchers investigate its interactions with biological targets to understand its mechanism of action and potential therapeutic applications.

Medicine

The compound is explored for its potential use in drug development. Its unique structure and biological activities make it a candidate for the development of new therapeutic agents for the treatment of various diseases.

Industry

In the industrial sector, this compound is used in the development of new materials, such as polymers and coatings, due to its chemical stability and reactivity.

Mechanism of Action

The mechanism of action of (Z)-N-(3-allyl-6-methoxybenzo[d]thiazol-2(3H)-ylidene)propionamide involves its interaction with specific molecular targets in biological systems. These targets may include enzymes, receptors, or other proteins that play a role in various cellular processes. The compound may exert its effects by:

    Inhibiting enzyme activity: By binding to the active site of enzymes, it can inhibit their activity and disrupt metabolic pathways.

    Modulating receptor function: By interacting with receptors, it can alter signal transduction pathways and affect cellular responses.

    Inducing oxidative stress: The compound may generate reactive oxygen species (ROS) that can damage cellular components and lead to cell death.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key differentiating factors include substituent groups, stereoelectronic effects, and synthetic routes.

Structural and Functional Comparisons

Compound A :

  • Name : (Z)-N-(3-allyl-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)-3-(phenylthio)propanamide
  • Key Features :
    • Replaces the methoxy group with a methylsulfonyl group at the 6-position.
    • Propionamide chain modified with a phenylthio substituent.
  • The phenylthio group introduces steric bulk, which may alter binding affinity to target proteins .

Compound B :

  • Name: N-((Z)-3-((E)-4-((3-amino-5-carbamoylpyridin-2-yl)amino)but-2-en-1-yl)-6-carbamoyl-4-(3-hydroxypropoxy)benzo[d]thiazol-2(3H)-ylidene)-4-ethyl-2-methyloxazole-5-carboxamide
  • Key Features :
    • Features a carbamoyl group at the 6-position and a hydroxypropoxy substituent.
    • Includes an oxazole-carboxamide side chain.
  • Implications: The carbamoyl and hydroxypropoxy groups improve hydrophilicity, enhancing solubility for intravenous administration. The extended conjugated system (oxazole) may broaden biological activity, such as STING agonist properties, unlike the simpler propionamide in the target compound .

Compound C :

  • Name: 3-({5-[(2-amino-1,3-thiazol-4-yl)methyl]-1,3,4-oxadiazol-2-yl}sulfanyl)-N-(substituted-phenyl)propanamide
  • Key Features :
    • Contains a 1,3,4-oxadiazole ring linked to a thiazole moiety.
    • Substituents vary at the phenyl group (e.g., nitro, chloro).
  • Implications :
    • The oxadiazole-thiazole hybrid structure confers antimicrobial activity, as demonstrated in in vitro studies.
    • Sulfanyl and substituted phenyl groups modulate electronic properties, contrasting with the allyl-methoxy combination in the target compound .
Physicochemical and Pharmacokinetic Data
Property Target Compound Compound A Compound B Compound C
Molecular Weight 318.4 g/mol 434.5 g/mol 594.6 g/mol ~350–400 g/mol (varies)
LogP ~2.1 (predicted) ~3.5 (predicted) ~1.8 (experimental) ~2.5–3.0 (varies)
Aqueous Solubility Moderate (methoxy enhances) Low (sulfonyl reduces) High (hydroxypropoxy) Moderate to low
Synthetic Yield Not reported Not reported 63% (multi-step route) 50–70% (stepwise)

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